4-Amino-2-bromo-5-nitrobenzoic acid
Overview
Description
4-Amino-2-bromo-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H5BrN2O4 and its molecular weight is 261.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding in Crystallization Processes : 4-Amino-2-bromo-5-nitrobenzoic acid has been noted for its role in promoting hydrogen bonding in crystallization processes. These processes are characterized by unique properties such as retro-stoichiometry (Smith et al., 1997).
Aromatic Nucleophilic Substitution with Rearrangement : A novel aromatic nucleophilic substitution with rearrangement reaction has been observed between 3-bromo-2-nitrobenzo[b]thiophene and amines. This leads to unexpected isomers and suggests potential applications in the synthesis of 4-amino-3-nitrobenzo[b]thiophenes (Guerrera et al., 1995).
Crystal Structure Analysis : Studies have shown that compounds related to 4-Amino-2-bromo-5-nitrobenzoic acid can form complex crystal structures, such as a two-dimensional network of cations, anions, and neutral molecules linked by hydrogen bonds and π-stacking interactions (Quah et al., 2008).
Synthesis of Derivatives : The synthesis of various derivatives of 4-Amino-2-bromo-5-nitrobenzoic acid has been explored, demonstrating its versatility in organic synthesis and potential applications in drug discovery (Kam et al., 2020).
Intermolecular Interactions in Crystal Engineering : The compound plays a role in crystal engineering, where hydrogen bonds and halogen bonds are utilized to create structures with desired properties. The interactions between different substituent groups in related derivatives are crucial in determining crystal diversity and packing (Jacob et al., 2011).
properties
IUPAC Name |
4-amino-2-bromo-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,9H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFYPZKFBRCWJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-bromo-5-nitrobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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